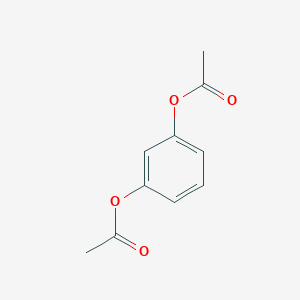

1,3-Diacetoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4885. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)13-9-4-3-5-10(6-9)14-8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOUHHBZBQBYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883303 | |

| Record name | 1,3-Benzenediol, 1,3-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-58-7 | |

| Record name | 1,3-Benzenediol, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diacetoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 1,3-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 1,3-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIACETOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597VWV715K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Diacetoxybenzene synthesis from resorcinol and acetic anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 1,3-diacetoxybenzene from resorcinol and acetic anhydride. The document outlines the reaction mechanism, various experimental protocols with comparative data, and detailed characterization of the final product, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound, also known as resorcinol diacetate, is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialized chemicals.[1] Its preparation via the acetylation of resorcinol is a fundamental and well-established esterification reaction. This process involves the reaction of the hydroxyl groups of resorcinol with acetic anhydride, typically in the presence of a catalyst, to yield the corresponding diacetate ester.[1] The strategic protection of the hydroxyl groups as acetates is crucial in multi-step syntheses to control reactivity and prevent unwanted side reactions, such as oxidation.

Reaction Mechanism

The synthesis of this compound from resorcinol and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically catalyzed by a base or an acid.

In the presence of a basic catalyst (e.g., sodium acetate), the catalyst deprotonates the hydroxyl group of resorcinol, increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, forming the monoacetate intermediate. The process is then repeated for the second hydroxyl group to yield the final product, this compound.

Acid catalysts, on the other hand, activate the acetic anhydride by protonating one of its carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of resorcinol.

Comparative Data of Synthetic Protocols

Several methods for the synthesis of this compound have been reported, with variations in catalysts, solvents, and reaction conditions leading to different yields and purities. The following table summarizes key quantitative data from prominent experimental protocols.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Acetate | Acetic Anhydride | Acetic Anhydride | 110 | 2 | 96 | [1] |

| Silica-supported Zinc Chloride | Acetic Anhydride | Acetonitrile | 80 | 6.5 | 70 | [1] |

| Magnesium Powder | Acetic Anhydride | Solvent-free | Not specified | Not specified | up to 98 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: High-Yield Synthesis using Sodium Acetate Catalyst

This protocol is adapted from a documented industrial procedure and is known for its high yield.[1]

Materials:

-

Resorcinol (0.27 mol)

-

Sodium Acetate (0.45 mol)

-

Acetic Anhydride (180 ml)

-

Dichloromethane

-

Ice-water

Procedure:

-

A slurry of resorcinol and sodium acetate in acetic anhydride is prepared in a suitable reaction vessel.

-

The mixture is heated to 110°C with stirring for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-water.

-

The aqueous mixture is extracted with dichloromethane.

-

The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield pure this compound.

Protocol 2: Synthesis using Silica-Supported Zinc Chloride Catalyst

This method utilizes a solid acid catalyst, which can simplify product purification.[1]

Materials:

-

Resorcinol

-

Acetic Anhydride (2.2 millimoles)

-

Silica-supported Zinc Chloride catalyst

-

Acetonitrile

-

Standard workup reagents

Procedure:

-

Resorcinol and silica-supported zinc chloride are suspended in acetonitrile in a reaction flask.

-

Acetic anhydride is added to the mixture.

-

The reaction mixture is heated to 80°C and stirred for 6.5 hours.

-

Upon completion, the solid catalyst is filtered off.

-

The filtrate is subjected to a standard aqueous workup.

-

The product is isolated and purified, yielding this compound as the major product. A minor amount of the monoacetylated product, 1-acetoxy-3-hydroxybenzene, may also be formed.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1H NMR (Proton Nuclear Magnetic Resonance):

-

The 1H NMR spectrum of this compound is expected to show a singlet for the methyl protons of the two acetate groups and multiplets for the aromatic protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The 13C NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetate groups, the methyl carbons, and the aromatic carbons.

IR (Infrared) Spectroscopy:

-

The IR spectrum of this compound will exhibit strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the range of 1750-1735 cm-1. The C-O stretching of the ester will also be visible.

Conclusion

The synthesis of this compound from resorcinol and acetic anhydride is a versatile and efficient reaction. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the synthesis and application of this important chemical intermediate.

References

Physicochemical properties of 1,3-diacetoxybenzene

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Diacetoxybenzene

Introduction

This compound, also known as resorcinol diacetate or m-phenylene diacetate, is an aromatic ester with the chemical formula C₁₀H₁₀O₄.[1][2] It is a derivative of resorcinol (1,3-dihydroxybenzene) where both hydroxyl groups have been acetylated. This compound serves as a valuable intermediate in organic synthesis and is utilized in the development of various pharmaceuticals and specialty chemicals.[3] Its physicochemical properties are crucial for its handling, application, and the design of synthetic routes. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and chemical relationships.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (3-acetyloxyphenyl) acetate | [2][4] |

| Synonyms | Resorcinol diacetate, m-Phenylene diacetate | [2][5][6][7] |

| CAS Number | 108-58-7 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][4][6] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | [5][6][8] |

| Melting Point | 142 - 146 °C | [1][9] |

| Boiling Point | 278 °C at 760 mmHg146 °C at 12 mmHg | [1][5][6][8] |

| Density | 1.178 - 1.179 g/mL at 25 °C | [4][9][10] |

| Refractive Index (n 20/D) | 1.503 | [6][8][9][10] |

| Water Solubility | Undergoes hydrolysis | [1][6][8][9] |

| Flash Point | >110 °C (>230 °F) | [4][6][9] |

| Vapor Pressure | 1.83 Pa at 25 °C | [6][8] |

| LogP | 0.89 - 1.87 | [1][6][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard procedures for the characterization of organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[11] For a pure crystalline solid, melting occurs over a narrow range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[11][12]

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, crush a small amount in a mortar and pestle.[12]

-

Seal one end of a capillary tube by heating it briefly in a flame.[13][14]

-

Pack the powdered sample into the open end of the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12][15]

-

Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]

-

Record the temperature (T1) at which the first drop of liquid appears.[12]

-

Record the temperature (T2) at which the entire solid mass turns into a clear liquid.[12]

-

The melting point is reported as the range T1-T2.[12]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16]

-

Apparatus: Thiele tube or aluminum block, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source (e.g., hot plate or Bunsen burner).[14][16][17]

-

Procedure:

-

Add a few milliliters of this compound to a small test tube.

-

Place a capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[14][16]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a Thiele tube filled with heating oil or place it in an aluminum heating block.[16]

-

Heat the apparatus slowly and uniformly.[16]

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

When the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[16]

-

Note this temperature, stop heating, and allow the apparatus to cool.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point of the liquid.[18]

-

Density Determination

Density is the mass of a substance per unit volume and is typically measured in g/mL for liquids.[19][20]

-

Apparatus: Pycnometer or a volumetric flask (e.g., 10 mL), analytical balance.

-

Procedure:

-

Carefully clean and dry a pycnometer or small volumetric flask and weigh it accurately on an analytical balance (m1).[19]

-

Fill the pycnometer with distilled water to the calibration mark, ensuring there are no air bubbles. Weigh it again (m2).

-

Empty and thoroughly dry the pycnometer.

-

Fill the dry pycnometer with this compound to the calibration mark and weigh it (m3).[19]

-

Measure the temperature of the laboratory.

-

Calculate the density using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measured temperature.

-

Solubility Determination (Qualitative)

This protocol determines the solubility of a substance in various solvents, which provides insights into its polarity and functional groups.[21][22] Since this compound hydrolyzes in water, tests should be conducted in organic solvents.

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Place approximately 10-20 mg of the solid or 2-3 drops of the liquid sample into a small test tube.[23]

-

Add approximately 1 mL of the chosen solvent (e.g., hexane, diethyl ether, ethanol) in small portions.[24]

-

Vigorously shake or stir the mixture for 60 seconds.[21]

-

Observe the mixture. If the substance completely disappears, it is classified as "soluble." If it remains as a separate phase or undissolved solid, it is "insoluble." If some but not all dissolves, it is "partially soluble."[21]

-

Repeat the procedure with a range of solvents from nonpolar to polar to establish a solubility profile.

-

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Chemical relationship between resorcinol and this compound.

References

- 1. This compound | CAS#:108-58-7 | Chemsrc [chemsrc.com]

- 2. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 108-58-7 | Benchchem [benchchem.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | 108-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 108-58-7 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. This compound CAS#: 108-58-7 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. Video: Boiling Points - Concept [jove.com]

- 19. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 20. chm.uri.edu [chm.uri.edu]

- 21. chem.ws [chem.ws]

- 22. scribd.com [scribd.com]

- 23. m.youtube.com [m.youtube.com]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1,3-Diacetoxybenzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diacetoxybenzene, also known as resorcinol diacetate, is an aromatic compound with the chemical formula C10H10O4. Its CAS number is 108-58-7.[1][2][3][4][5] This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its molecular structure. The information is presented to support its application in research and development.

Molecular Structure and Identification

This compound is the diacetate ester of resorcinol (1,3-dihydroxybenzene). The molecule consists of a benzene ring substituted at positions 1 and 3 with acetoxy groups.

IUPAC Name: (3-acetoxyphenyl) acetate[1][2]

Synonyms: Resorcinol diacetate, m-Phenylenediacetate, 1,3-Benzenediol diacetate[2]

Molecular Formula: C10H10O4[1][5]

SMILES: CC(=O)OC1=CC(=CC=C1)OC(=O)C[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 108-58-7 | [1][2][3][4][5] |

| Molecular Weight | 194.18 g/mol | [2] |

| Density | 1.178 g/mL at 25 °C | [6][7] |

| Boiling Point | 278 °C | [8] |

| Melting Point | Not available (liquid at room temperature) | [8] |

| Flash Point | >110 °C | [4] |

| Refractive Index | 1.503 (n20/D) | [7][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of resorcinol with acetic anhydride.[7]

Reaction:

Resorcinol + Acetic Anhydride → this compound + Acetic Acid

Materials:

-

Resorcinol

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Distilled water

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve resorcinol in a slight excess of acetic anhydride.

-

Optionally, add a catalytic amount of pyridine to the mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add distilled water to the reaction mixture to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and again with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the synthetic pathway for this compound from resorcinol and acetic anhydride.

Caption: Synthesis pathway of this compound.

References

- 1. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]

- 3. This compound | CAS#:108-58-7 | Chemsrc [chemsrc.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 108-58-7 [chemicalbook.com]

- 8. CN102643181A - Synthesis method of 1,3-diacetyl benzene - Google Patents [patents.google.com]

Spectroscopic Profile of 1,3-Diacetoxybenzene: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diacetoxybenzene, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, presenting the data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.37 | t | 1H | 8.2 | H-5 |

| 7.00 | dd | 2H | 8.2, 2.2 | H-4, H-6 |

| 6.84 | t | 1H | 2.2 | H-2 |

| 2.29 | s | 6H | - | 2 x -OCOCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O |

| 151.2 | C-1, C-3 |

| 129.8 | C-5 |

| 119.5 | C-4, C-6 |

| 117.2 | C-2 |

| 21.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound (Neat Liquid)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 1770 | Strong | C=O Stretch (Ester) |

| 1600, 1480 | Medium | Aromatic C=C Stretch |

| 1370 | Medium | -CH₃ Bend |

| 1200 | Strong | C-O Stretch (Ester) |

| 1120 | Strong | C-O Stretch (Ester) |

| 900 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [2]

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | High | [M - CH₂CO]⁺ |

| 110 | Very High (Base Peak) | [M - 2(CH₂CO)]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are employed. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A neat liquid sample of this compound is analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3][4][5][6] The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas chromatograph (GC) or a direct insertion probe. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Data Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its key spectroscopic signatures.

Figure 1. Correlation of this compound's structure with its key NMR, IR, and MS data.

References

- 1. This compound(108-58-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,3-Diacetoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diacetoxybenzene, also known as resorcinol diacetate, is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a predictive framework based on solvent polarity and chemical structure. In the absence of extensive publicly available quantitative data, this document details standardized experimental protocols for accurately determining its solubility. Furthermore, visual workflows are presented to aid in solvent selection and experimental design.

Predicted Solubility of this compound

Based on the chemical structure of this compound, which features a moderately polar aromatic ring and two ester functional groups, its solubility can be predicted qualitatively across a range of common organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The ester groups of this compound can engage in dipole-dipole interactions with these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to effectively solvate the solute molecule. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polarity of alcohols allows for some interaction, but the potential for hydrogen bonding with the solvent may be less favorable compared to polar aprotic solvents. |

| Ethers | Diethyl Ether | Moderate | Lower polarity compared to THF may result in slightly reduced solubility. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents limits solubility. |

| Aqueous | Water | Low to Insoluble | This compound is known to undergo hydrolysis in water.[1] Its nonpolar aromatic ring and the lack of strong hydrogen bonding donors contribute to low aqueous solubility. |

Experimental Protocols for Solubility Determination

Accurate quantitative determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experimental techniques.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is critical to ensure the solution reaches saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.

-

-

Quantification:

-

The concentration of this compound in the filtered solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Alternatively, a gravimetric method can be employed: a known volume of the filtered solution is transferred to a pre-weighed vial, the solvent is evaporated, and the mass of the remaining solid is determined.

-

-

Data Analysis:

-

Calculate the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

-

Perform all measurements in triplicate to ensure accuracy and report the results as the mean ± standard deviation.

-

Rapid Solubility Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a faster alternative to the shake-flask method for determining solubility, with the advantage of not requiring the separation of the saturated solution from the excess solid.[5][6][7]

Methodology:

-

Sample Preparation:

-

Prepare a saturated solution of this compound in the deuterated solvent of interest directly in an NMR tube by adding an excess of the solid.

-

Include a known concentration of an internal standard that is soluble in the solvent and has a resonance peak that does not overlap with the analyte peaks.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons.

-

-

Data Analysis:

-

Integrate the area of a well-resolved peak corresponding to this compound and a peak from the internal standard.

-

The concentration of this compound can be calculated using the following equation:

Concentration of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Integral of Standard) * Concentration of Standard

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes related to the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Logical pathway for solvent selection based on solubility needs.

References

- 1. This compound CAS#: 108-58-7 [m.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Diacetoxybenzene as a Protecting Group for Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The acetyl group, introduced via reagents like acetic anhydride or acetyl chloride, is a simple and effective choice for this purpose. This technical guide provides an in-depth exploration of 1,3-diacetoxybenzene, the di-acetylated form of resorcinol, as a case study and starting point for the broader application of acetate protecting groups for phenols.

This document outlines the mechanisms of protection and deprotection, provides detailed experimental protocols, and presents quantitative data for these transformations. Furthermore, it offers a comparative perspective on the advantages and disadvantages of employing the acetyl group in synthetic strategies.

Mechanism of Phenol Protection and Deprotection

The protection of a phenol as an acetate ester is a nucleophilic acyl substitution reaction. In the case of resorcinol, both hydroxyl groups are acetylated to form this compound. The reaction is typically catalyzed by either a base or an acid.

Base-Catalyzed Acetylation: A base, such as pyridine or a milder base like sodium bicarbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent, such as acetic anhydride.

Acid-Catalyzed Acetylation: An acid catalyst protonates the carbonyl oxygen of the acylating agent, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic phenol.

Deprotection, the hydrolysis of the phenyl acetate, is the reverse of the esterification reaction and is also typically catalyzed by acid or base.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to regenerate the phenoxide and a carboxylic acid. Subsequent acidification protonates the phenoxide to yield the phenol.

Acid-Catalyzed Hydrolysis: The ester carbonyl is protonated by an acid, making it more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of an acetic acid molecule, the phenol is regenerated.

Experimental Protocols

Protection of Resorcinol to form this compound

A common and high-yielding method for the synthesis of this compound involves the use of acetic anhydride with a mild base catalyst.

Materials:

-

Resorcinol

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Dichloromethane (DCM)

-

Ice-water

-

Round-bottom flask

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a slurry of resorcinol (0.27 mol) and anhydrous sodium acetate (0.45 mol) in acetic anhydride (180 ml).[1]

-

Heat the mixture to 110°C with stirring for 2 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water with stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator to obtain pure this compound. A yield of 96% can be expected with this procedure.[1]

Deprotection of this compound to Resorcinol (General Procedure)

The hydrolysis of this compound can be achieved under either acidic or basic conditions.

Base-Catalyzed Deprotection (Saponification):

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric Acid (HCl) for neutralization

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

Procedure:

-

Dissolve this compound in a mixture of ethanol (or methanol) and water in a round-bottom flask.

-

Add a stoichiometric excess of sodium hydroxide (e.g., 2.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with hydrochloric acid until it is acidic.

-

Extract the product (resorcinol) with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield resorcinol.

Acid-Catalyzed Deprotection:

Materials:

-

This compound

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Methanol or Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

Procedure:

-

Dissolve this compound in a mixture of methanol (or ethanol) and water in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain resorcinol.

Quantitative Data

The efficiency of the acetylation of phenols can vary depending on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data for the protection of various phenols.

Table 1: Acetylation of Various Phenols with Acetic Anhydride

| Phenol Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Phenol | None, 60°C | 12 h | >99 | [2][3] |

| 4-Methylphenol | None, 60°C | 20 h | >99 | [2][3] |

| 3-Bromophenol | None, 60°C | 20 h | >99 | [2][3] |

| 4-Nitrophenol | None, 60°C | 20 h | >99 | [2][3] |

| α-Naphthol | None, 60°C | 20 h | >98 | [2] |

| β-Naphthol | None, 60°C | 20 h | >99 | [2] |

| 4-Nitrobenzyl alcohol | NaHCO₃, Room Temp | 24 h | 93 (in Ethyl Acetate) | [4] |

| 4-Nitrobenzyl alcohol | NaHCO₃, Room Temp | 24 h | >99 (in Toluene) | [4] |

| Phenol | Expansive graphite, rt | 1 h | 95 | [5] |

| 4-Methylphenol | Expansive graphite, rt | 72 h | 92 | [5] |

| 2-Nitrophenol | Expansive graphite, 40°C | 6 h | 94 | [5] |

Table 2: Deprotection of Aryl Esters

| Aryl Ester Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |

| 2-Naphthyl benzoate | PhSH, K₂CO₃, NMP, reflux | 30 min | 100 (of 2-naphthol) | [2] |

| Methyl 4-acetoxybenzoate | PhSH, K₂CO₃, NMP, reflux | 15 min | 93 (of methyl 4-hydroxybenzoate) | [2] |

| Phenyl acetate | Base-catalyzed hydrolysis | Varies with pH and temp | - | [4] |

| Various Phenyl Acetates | Ammonium Acetate, aq. MeOH, rt | Varies | Excellent | [6] |

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Base-catalyzed acetylation of a phenol.

Caption: Base-catalyzed deprotection (hydrolysis) of a phenyl acetate.

Caption: General experimental workflow for the protection of phenols.

Advantages and Disadvantages of the Acetyl Protecting Group

The selection of a protecting group is a critical decision in synthesis design. The acetyl group offers several advantages but also has limitations that must be considered.

Advantages:

-

Ease of Introduction and Removal: Acetyl groups can be readily introduced using common and inexpensive reagents like acetic anhydride or acetyl chloride. Their removal via hydrolysis is also straightforward.

-

Stability: Acetyl groups are stable to a wide range of reaction conditions, including many oxidative and reductive transformations, as well as organometallic reactions.

-

Increased Volatility: The conversion of a polar hydroxyl group to a less polar acetate ester can increase the volatility of the compound, which can be advantageous for purification by distillation or for analysis by gas chromatography.[7]

-

Crystallinity: The introduction of an acetyl group can sometimes improve the crystallinity of a compound, facilitating purification by recrystallization.[7]

Disadvantages:

-

Lability to Acidic and Basic Conditions: The primary drawback of the acetyl group is its instability towards both acidic and basic conditions, which limits its use in synthetic routes that employ such reagents.

-

Harsh Deprotection Conditions: While straightforward, the conditions for hydrolysis (e.g., strong acid or base, and heat) can be harsh and may not be compatible with other sensitive functional groups in the molecule.[8]

-

Potential for Side Reactions: Under certain conditions, such as the Fries rearrangement (acid-catalyzed rearrangement of a phenyl ester to a hydroxy aryl ketone), the acetyl group can participate in unintended reactions.

Conclusion

The use of this compound as a protecting group for the two hydroxyl functions of resorcinol exemplifies the utility of the acetyl group in organic synthesis. It is a reliable and cost-effective protecting group that is simple to introduce and remove. However, researchers and drug development professionals must carefully consider the stability of the acetyl group in the context of their planned synthetic route. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions about the application of this fundamental protecting group strategy. The accompanying diagrams offer a clear visual representation of the underlying chemical transformations and workflows, further aiding in the planning and execution of complex organic syntheses.

References

- 1. web.viu.ca [web.viu.ca]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pangea.stanford.edu [pangea.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labinsights.nl [labinsights.nl]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis of 1,3-Diacetoxybenzene to Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of 1,3-diacetoxybenzene to resorcinol, a critical process in various synthetic pathways within the pharmaceutical and chemical industries. This document outlines the fundamental principles, detailed experimental protocols for both acid and base-catalyzed hydrolysis, and expected outcomes, presented in a clear and structured format to facilitate laboratory application.

Introduction

The hydrolysis of this compound, also known as resorcinol diacetate, is a straightforward and efficient method for the deprotection of the hydroxyl groups to yield resorcinol (benzene-1,3-diol). This reaction involves the cleavage of the ester linkages in this compound, typically in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can be tailored to the specific requirements of a synthetic route, considering factors such as substrate compatibility and desired yield.

Table 1: Physical and Chemical Properties of Key Compounds

| Property | This compound | Resorcinol |

| IUPAC Name | (3-acetyloxyphenyl) acetate | Benzene-1,3-diol |

| CAS Number | 108-58-7 | 108-46-3 |

| Molecular Formula | C₁₀H₁₀O₄ | C₆H₆O₂ |

| Molar Mass | 194.18 g/mol | 110.11 g/mol |

| Appearance | Colorless liquid or white solid | White crystalline solid |

| Melting Point | 24-27 °C (for solid) | 110-113 °C |

| Boiling Point | 278 °C | 277 °C |

| Solubility | Soluble in organic solvents | Soluble in water, ethanol, ether |

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.

Caption: Reaction pathway for the hydrolysis of this compound to resorcinol.

Experimental Protocols

The following sections provide detailed methodologies for the acid- and base-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from general saponification procedures and is expected to provide a high yield of resorcinol.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 10 g, 51.5 mmol) in methanol (100 mL).

-

Addition of Base: Prepare a solution of sodium hydroxide (e.g., 4.5 g, 112.5 mmol, 2.2 equivalents) in deionized water (20 mL) and add it to the methanolic solution of this compound.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add deionized water (50 mL) and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of resorcinol should form.

-

Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude resorcinol.

-

Purification: The crude resorcinol can be purified by recrystallization from a suitable solvent such as toluene or benzene to yield a white crystalline solid.

Acid-Catalyzed Hydrolysis

This protocol is based on general procedures for acid-catalyzed ester hydrolysis.

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add this compound (e.g., 10 g, 51.5 mmol) and a mixture of deionized water (50 mL) and concentrated hydrochloric acid (10 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Drying and Evaporation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from toluene or benzene.

Quantitative Data

Table 2: Expected Reaction Parameters and Yields

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |

| Catalyst | Sodium Hydroxide | Hydrochloric Acid or Sulfuric Acid |

| Solvent | Methanol/Water | Water |

| Temperature | Reflux (approx. 65-70 °C) | Reflux (approx. 100 °C) |

| Reaction Time | 2 - 4 hours | 4 - 6 hours |

| Expected Yield | > 90% | > 85% |

Experimental Workflow

The general workflow for the hydrolysis of this compound is depicted below.

Caption: General experimental workflow for resorcinol synthesis.

Safety Considerations

-

This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing gloves, eye protection, and a lab coat.

-

Concentrated Acids (HCl, H₂SO₄): Corrosive and cause severe burns. Always add acid to water, never the other way around. Handle in a fume hood with appropriate PPE.

-

Organic Solvents (Methanol, Ethyl Acetate, Toluene, Benzene): Flammable and may have associated health risks. Use in a well-ventilated area or fume hood, away from ignition sources.

This guide is intended for use by qualified professionals. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals and perform a thorough risk assessment before commencing any experimental work.

Electrophilic Aromatic Substitution on 1,3-Diacetoxybenzene: A Technical Guide

Executive Summary

1,3-Diacetoxybenzene, also known as resorcinol diacetate, is a key intermediate in the synthesis of a variety of functional materials and pharmaceutical compounds. The manipulation of its aromatic core through electrophilic aromatic substitution (EAS) is a fundamental strategy for the introduction of diverse functional groups. This technical guide provides an in-depth analysis of the regiochemical outcomes and synthetic protocols associated with the electrophilic aromatic substitution of this compound. The directing effects of the two acetoxy groups, key reaction classes including nitration, halogenation, and Friedel-Crafts reactions, and detailed experimental methodologies are discussed. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

The Directing Influence of Acetoxy Groups

The outcome of electrophilic aromatic substitution on a substituted benzene ring is primarily governed by the electronic properties of the existing substituents. The acetoxy group (–OAc) is a moderately deactivating, yet ortho, para-directing group.

An acetoxy group reduces the rate of electrophilic substitution compared to unsubstituted benzene. This deactivating effect stems from the electron-withdrawing nature of the acetyl group's carbonyl moiety. The lone pair of electrons on the oxygen atom adjacent to the aromatic ring is delocalized into this carbonyl group through resonance, making it less available for donation to the π-system of the benzene ring.

Despite this deactivation, the acetoxy group directs incoming electrophiles to the ortho and para positions. This is because the oxygen atom can donate its lone pair of electrons to the aromatic ring, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the substitution at these positions. In the case of this compound, the directing effects of the two meta-positioned acetoxy groups are cooperative, strongly directing incoming electrophiles to the positions that are ortho or para to them. The positions C4 and C6 are ortho to one acetoxy group and para to the other, making them the most electronically enriched and sterically accessible sites for substitution. The C2 position is ortho to both acetoxy groups, and while electronically activated, it is more sterically hindered. Substitution at the C5 position is disfavored as it is meta to both groups.

Figure 1: Positional reactivity of this compound in electrophilic aromatic substitution.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of this compound is a well-documented reaction, often employed as a step in the synthesis of specialty polymers and energetic materials. The reaction typically involves a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

The primary products of dinitration are the 4,6-dinitro derivatives, formed by substitution at the most activated positions. However, the reaction conditions can influence the formation of byproducts. Traditional methods using white nitric acid can lead to the formation of undesirable 2,4,6-trinitro-1,3-benzenediol and 2,4-dinitro-1,3-benzenediol, necessitating extensive purification.

| Substrate | Nitrating Agent | Conditions | Major Product | Yield | Reference |

| Resorcinol Diacetate | 90 wt.% white fuming nitric acid, 80 wt.% H₂SO₄, Urea | 0°C, 3 hours | 4,6-Dinitroresorcinol (after hydrolysis) | ~75% | |

| 1,3-Bis(methylcarbonato)benzene | Conc. HNO₃, Conc. H₂SO₄ | 10°C to 20°C, then 40°C for 6h | 1,3-Bis(methylcarbonato)-4,6-dinitrobenzene | >95% |

Table 1: Quantitative data on the nitration of this compound and related compounds.

Caption: Reaction pathway for the dinitration of this compound.

Halogenation

Information regarding the direct halogenation of this compound is limited in readily available literature. However, considering the directing effects of the acetoxy groups, halogenation with reagents such as Br₂ in the presence of a Lewis acid catalyst would be expected to yield primarily the 4,6-dihalo-1,3-diacetoxybenzene. The reactivity of the ring, being deactivated by the acetoxy groups, would likely require forcing conditions or a potent halogenating agent.

Sulfonation

The sulfonation of this compound, typically carried out with fuming sulfuric acid, is expected to proceed at the activated 4- and 6-positions. The resulting sulfonic acid derivatives are valuable as intermediates in the synthesis of dyes and surfactants. Detailed experimental data on the direct sulfonation of this compound is not extensively reported, though sulfonation of the parent compound, resorcinol, is well-established.

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally not effective on strongly deactivated aromatic rings. The two acetoxy groups on this compound deactivate the ring to an extent that it is unlikely to undergo Friedel-Crafts reactions under standard conditions (e.g., alkyl/acyl halide and a Lewis acid catalyst like AlCl₃). The Lewis acid catalyst can also complex with the carbonyl oxygens of the acetoxy groups, further deactivating the ring. To achieve acylation, it is more common to perform the reaction on the more reactive resorcinol and then acetylate the hydroxyl groups. For instance, the acylation of resorcinol with acetic acid in the presence of zinc chloride yields 2,4-dihydroxyacetophenone, which can then be di-acetylated.

| Substrate | Acylating Agent / Catalyst | Conditions | Product | Yield | Reference |

| Resorcinol | Acetic Acid / ZnCl₂ | 150°C, 3 hours | 2,4-Dihydroxyacetophenone | 80% |

Table 2: Friedel-Crafts acylation of resorcinol as a precursor to substituted this compound derivatives.

Experimental Protocols

Protocol for the Dinitration of Resorcinol Diacetate

This protocol is adapted from the procedure described for the synthesis of 4,6-dinitroresorcinol.

Materials:

-

Resorcinol diacetate (this compound)

-

90 wt.% white fuming nitric acid

-

80 wt.% sulfuric acid

-

Urea

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of 80 wt.% sulfuric acid to approximately 0°C in an ice bath.

-

Slowly add 2.2 equivalents of 90 wt.% white fuming nitric acid to the cooled sulfuric acid while maintaining the temperature at or below 0°C.

-

Add 0.1 g of urea to the acid mixture to act as a nitrosonium ion scavenger.

-

Slowly add 5 g of resorcinol diacetate to the reaction mixture with vigorous stirring, ensuring the temperature remains around 0°C.

-

Continue stirring the reaction mixture for an additional 3 hours at 0°C.

-

The product, 4,6-dinitroresorcinol, will precipitate out of the solution upon hydrolysis during workup. Isolate the precipitate by filtration, wash with cold water, and purify by recrystallization.

Caption: A generalized workflow for the nitration of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a regiochemically well-defined process, governed by the cooperative ortho, para-directing influence of the two acetoxy groups. This leads to preferential substitution at the C4 and C6 positions. While the acetoxy groups deactivate the ring, reactions such as nitration can proceed with high yield under controlled conditions. Other electrophilic substitutions like halogenation and sulfonation are expected to follow a similar regiochemical pattern, although the deactivated nature of the substrate may necessitate more stringent reaction conditions. Friedel-Crafts reactions are generally not feasible on this substrate due to its low reactivity. The information and protocols provided in this guide serve as a valuable resource for the synthetic chemist aiming to functionalize the this compound core for applications in materials science and medicinal chemistry.

An In-depth Technical Guide to the Ortho, Para Directing Effect of the Acetoxy Group in 1,3-Diacetoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ortho, para directing effect of the acetoxy group in electrophilic aromatic substitution (EAS) reactions, with a specific focus on 1,3-diacetoxybenzene (resorcinol diacetate). The electronic properties of the acetoxy substituent, which dictate its directing influence, are elucidated through resonance theory. This document collates available quantitative data on isomer distribution in key EAS reactions and presents detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying chemical principles and practical applications.

Introduction

The regioselectivity of electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry, particularly in the functionalization of aromatic rings for applications in pharmaceuticals, materials science, and agrochemicals. The substituent(s) already present on the benzene ring profoundly influence the position of incoming electrophiles. The acetoxy group (-OAc), while being a deactivating group due to the electron-withdrawing nature of the carbonyl, is an ortho, para director. This guide delves into the mechanistic basis of this directing effect and its implications for the substitution patterns of this compound.

The Ortho, Para Directing Effect of the Acetoxy Group

The directing effect of the acetoxy group is a result of the interplay between its inductive and resonance effects.

-

Inductive Effect: The electronegative oxygen atoms in the acetoxy group exert an electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.

-

Resonance Effect: The lone pair of electrons on the oxygen atom directly attached to the benzene ring can be delocalized into the aromatic system through resonance (+R effect). This delocalization increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.

The resonance structures of acetoxybenzene illustrate the increased electron density at the ortho and para positions:

Caption: Resonance delocalization in acetoxybenzene.

Although the carbonyl group within the acetoxy moiety also delocalizes the oxygen lone pair, reducing its availability for the benzene ring, the resonance effect that directs to the ortho and para positions is still significant.[1][2] This makes the acetoxy group a deactivating but ortho, para-directing substituent.

In the case of This compound , both acetoxy groups work in concert to direct incoming electrophiles. The positions ortho and para to each acetoxy group are C2, C4, C5, and C6. The C4 and C6 positions are para to one acetoxy group and ortho to the other, making them highly activated and the primary sites for electrophilic attack. The C2 position is ortho to both acetoxy groups, and the C5 position is meta to both. The strong activation of the C4 and C6 positions leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions.

Quantitative Data on Isomer Distribution

Precise quantitative data for the isomer distribution in electrophilic aromatic substitution of this compound is not extensively reported in readily available literature. However, data from closely related compounds and specific reactions provide valuable insights.

| Reaction | Substrate | Electrophile/Reagents | Isomer Distribution (%) | Reference(s) |

| Mononitration | 1,3-Bis(methylcarbonato)benzene | Conc. HNO₃ / Conc. H₂SO₄ | 4-nitro: 95, 2-nitro: 5 | [3] |

| Dinitration | This compound | White Fuming HNO₃, Urea | Highly selective for 4,6-dinitro product (>80% yield) |

Note: The data for mononitration is for a structurally similar compound and is expected to be a good indicator for the regioselectivity of this compound.

Experimental Protocols

Dinitration of this compound to Yield 4,6-Dinitro-1,3-diacetoxybenzene

This protocol is adapted from a patented procedure for the selective synthesis of 4,6-dinitroresorcinol, where this compound is the starting material.

Materials:

-

This compound (Resorcinol diacetate)

-

White fuming nitric acid (WFNA)

-

Urea

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place the desired amount of white fuming nitric acid.

-

Add a small amount of urea to the nitric acid to act as a nitrosonium ion scavenger.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add this compound to the cooled nitric acid solution with vigorous stirring over a period of approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for at least one hour.

-

The reaction is then quenched by pouring the mixture over crushed ice.

-

The precipitated product, 4,6-dinitro-1,3-diacetoxybenzene, is collected by filtration, washed with cold water, and dried.

Expected Yield: Approximately 80% of the 4,6-dinitro isomer.

References

Synonyms for 1,3-diacetoxybenzene (e.g., resorcinol diacetate, m-phenylene diacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-diacetoxybenzene, also known by its common synonyms resorcinol diacetate and m-phenylene diacetate. This document furnishes detailed information on its chemical identity, physical properties, synthesis protocols, and significant applications, particularly its role as a key intermediate in the synthesis of advanced materials.

Chemical Identity and Synonyms

This compound is an aromatic organic compound. Its systematic IUPAC name is (3-acetyloxyphenyl) acetate. It is commonly referred to in scientific literature and chemical catalogs by a variety of synonyms.[1][2][3][4] The primary synonyms and identifiers are crucial for accurate database searches and material procurement.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | (3-acetyloxyphenyl) acetate[1][2] |

| Common Names | Resorcinol diacetate[2] |

| m-Phenylene diacetate[2] | |

| CAS Number | 108-58-7[1][2] |

| Molecular Formula | C₁₀H₁₀O₄[1] |

| InChI Key | STOUHHBZBQBYHH-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)OC1=CC(=CC=C1)OC(=O)C[2] |

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions.[4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 194.18 g/mol [3] |

| Melting Point | -9 °C[4] |

| Boiling Point | 278 °C[4] |

| Density | 1.17 g/cm³[4] |

| Refractive Index | 1.504[4] |

| Solubility | Soluble in alcohol, ether, and acetone. Insoluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetylation of resorcinol with acetic anhydride.[4] Various catalysts can be employed to facilitate this reaction. Below are detailed experimental protocols.

Experimental Protocol: Synthesis via Acetic Anhydride with Sodium Acetate Catalyst

This protocol describes a high-yield synthesis of this compound using sodium acetate as a catalyst.

Materials:

-

Resorcinol

-

Acetic anhydride

-

Sodium acetate

-

Dichloromethane

-

Ice-water mixture

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine resorcinol (0.27 mol), sodium acetate (0.45 mol), and acetic anhydride (180 ml).

-

Heat the mixture to 110°C and maintain this temperature for 2 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an ice-water bath to precipitate the product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield pure this compound. A typical yield for this procedure is approximately 96%.

Experimental Protocol: Synthesis using Acetyl Chloride

An alternative method involves the use of acetyl chloride.

Materials:

-

Resorcinol

-

Pyridine

-

Acetyl chloride

-

Dichloromethane

-

2% Sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve resorcinol in pyridine in a flask cooled in an ice bath (0–5 °C).

-

Slowly add acetyl chloride (2.4 equivalents) dropwise to the solution while maintaining the temperature between 0–5 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with acetic acid (1.0 equivalent) at the same temperature.

-

Separate the organic layer and wash it sequentially with a 2% sodium bicarbonate solution and then with water.

-

Dry the dichloromethane layer and concentrate it under vacuum to obtain the product.

Role in Multi-Step Synthesis: A Workflow for Advanced Materials

A significant application of this compound is its use as a protecting group and intermediate in the synthesis of high-performance polymers, such as polybenzoxazoles.[2] The acetyl groups protect the hydroxyl functionalities of resorcinol during electrophilic aromatic substitution reactions like nitration. This allows for precise control over the regioselectivity of the reaction.

The following diagram illustrates the experimental workflow for the synthesis of 4,6-diamino-1,3-benzenediol, a key monomer for polybenzoxazoles, starting from this compound.[2]

Caption: Experimental workflow for the synthesis of 4,6-diamino-1,3-benzenediol.

Detailed Experimental Protocol for the Synthesis of 4,6-Diamino-1,3-benzenediol

This multi-step synthesis highlights the utility of this compound as a protected form of resorcinol.

Step 1: Nitration of this compound The traditional method involves treating this compound with a nitrating agent, such as white nitric acid.[2] This step introduces nitro groups onto the aromatic ring. The acetoxy groups direct the nitration to the 4 and 6 positions.

Step 2: Hydrolysis The resulting 4,6-dinitro-1,3-diacetoxybenzene is then hydrolyzed. This deprotection step removes the acetyl groups to yield 4,6-dinitro-1,3-benzenediol.[2] The hydrolysis can be catalyzed by either an acid or a base.

Step 3: Reduction The final step is the reduction of the nitro groups to amino groups. This is typically achieved through catalytic hydrogenation of 4,6-dinitro-1,3-benzenediol in the presence of a catalyst (e.g., palladium on carbon) and a hydrogen source, often in dilute hydrochloric acid, to produce 4,6-diamino-1,3-benzenediol.[2]

Logical Relationship Diagram: The Role of this compound as a Protecting Group

The function of this compound as a protecting group is a key concept in its application in organic synthesis. The following diagram illustrates this logical relationship.

Caption: Logical flow of using this compound as a protecting group.

This strategy is fundamental in multi-step syntheses where the highly reactive hydroxyl groups of resorcinol would otherwise lead to undesired side reactions or decomposition under the conditions required for subsequent transformations. By converting them to less reactive acetate esters, the desired reactions can be carried out on the aromatic ring with high selectivity and yield.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,6-diamino-1,3-benzenediol from 1,3-diacetoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract